Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-
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Overview
Description
Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2-cyclohexen-1-yloxy group and a propynylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- typically involves multi-step organic reactions. One common method includes the reaction of hydroquinone with bromoacetylene under basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Another compound with a benzene ring and ether linkages.
Benzene, 2-cyclohexen-1-yl-: A compound with a similar cyclohexenyl group attached to the benzene ring.
Uniqueness
Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- is unique due to its propynylidene linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
827605-91-4 |
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Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1-cyclohex-2-en-1-yloxy-1-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C21H20O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)22-20-16-10-5-11-17-20/h1,3-4,6-10,12-16,20H,5,11,17H2 |
InChI Key |
KCQGBVVDKCWZGU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCC=C3 |
Origin of Product |
United States |
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